molecular formula C16H13ClO2 B11846585 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione CAS No. 60721-33-7

1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione

Cat. No.: B11846585
CAS No.: 60721-33-7
M. Wt: 272.72 g/mol
InChI Key: FWRNEXGOKTWJTF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione is an organic compound characterized by the presence of both chlorophenyl and phenyl groups attached to a butane-1,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-phenylethanone: Similar structure but with a shorter carbon chain.

    4-Chlorobenzophenone: Contains a chlorophenyl and phenyl group attached to a carbonyl group.

    4-Chlorophenylacetic acid: Contains a chlorophenyl group attached to an acetic acid moiety.

Uniqueness: 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its longer carbon chain compared to similar compounds may influence its physical properties and biological activities.

Properties

CAS No.

60721-33-7

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-phenylbutane-1,4-dione

InChI

InChI=1S/C16H13ClO2/c17-14-8-6-13(7-9-14)16(19)11-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

FWRNEXGOKTWJTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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